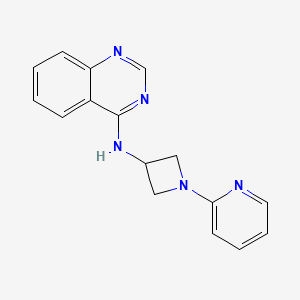

![molecular formula C12H13NO2S2 B2399704 Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate CAS No. 2034495-75-3](/img/structure/B2399704.png)

Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate” is a complex organic compound. It is related to methyl carbamate, which is the simplest ester of carbamic acid . Methyl carbamate is a colorless solid . It is prepared by the reaction of methanol and urea .

Synthesis Analysis

Methyl carbamate can be synthesized through various methods. One such method involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate . A unique synthetic method was developed for the preparation of carbamate-tethered terpene glycoconjugates .Molecular Structure Analysis

The molecular structure of methyl carbamate is derived from the reaction of methanol and urea . The molecular formula of methyl carbamate is C2H5NO2 .Chemical Reactions Analysis

Methyl carbamate can undergo various chemical reactions. For instance, it can react with ammonia to form methyl chloroformate or dimethyl carbonate . It can also react with ethanol to form ethyl carbamate .Physical And Chemical Properties Analysis

Methyl carbamate is a colorless solid with a density of 1.136 at 56 °C . It has a melting point of 52 °C and a boiling point of 177 °C . It is soluble in water at a concentration of 20 g/L .科学的研究の応用

Synthesis and Biological Activity

Research has demonstrated that various carbamate compounds, such as those related to Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate, have significant implications in the development of potential antineoplastic and antifilarial agents. For instance, the synthesis of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives has shown notable growth inhibition in L1210 cells, suggesting potential applications in cancer therapy and parasite control (Ram et al., 1992). Additionally, modifications to the carbamate group in certain compounds have been explored to enhance their antineoplastic activities, indicating the importance of structural variations in the medicinal chemistry of carbamates (Temple et al., 1989).

Environmental and Polymer Applications

On the environmental front, studies have focused on the photodegradation of pesticides like ethiofencarb, a N-methylcarbamate, in various media. These findings are crucial for understanding the environmental fate and degradation pathways of carbamate pesticides, potentially informing the development of more sustainable pest control solutions (Sanz-Asensio et al., 1999). Moreover, research into the methanolysis of polyurethane foam, which involves the decomposition into compounds including methyl carbamate, offers insights into chemical recycling processes for polymers, contributing to advancements in materials science and sustainability (Asahi et al., 2004).

Electropolymerization and Conducting Polymers

The electropolymerization of carbazole derivatives in the presence of bithiophene has been studied to form composite films, highlighting the application of carbamate-related compounds in the development of conducting polymers and materials for electronic devices (Kham et al., 2004). This research area opens up possibilities for innovative materials in electronics and energy storage.

作用機序

Target of Action

Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate is a carbamate ester . Carbamates are known to interact with various targets in the body.

Mode of Action

The mode of action of carbamates typically involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . This leads to an accumulation of acetylcholine, causing continuous stimulation of the nerves, muscles, and glands.

Biochemical Pathways

Carbamates affect the cholinergic pathway by inhibiting acetylcholinesterase . This inhibition disrupts the normal function of the nervous system.

Pharmacokinetics

Carbamates are generally known to be rapidly absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Carbamates can cause a range of effects due to their inhibition of acetylcholinesterase, from mild symptoms like salivation and lacrimation to severe effects like convulsions and respiratory failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl (2-([2,3’-bithiophen]-5-yl)ethyl)carbamate. Factors such as temperature, pH, and presence of other chemicals can affect its stability and activity . .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-15-12(14)13-6-4-10-2-3-11(17-10)9-5-7-16-8-9/h2-3,5,7-8H,4,6H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLCMBLKWPZAFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCCC1=CC=C(S1)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2399623.png)

![2-[(2-Methylphenyl)methyl]-6-(3-nitrophenyl)pyridazin-3-one](/img/structure/B2399626.png)

![6-(4-fluorobenzyl)-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2399627.png)

![N-cyclohexyl-5-oxo-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2399631.png)

![2-[(1,1-Dioxothiolan-3-yl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B2399633.png)

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2399635.png)

![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2399636.png)

![N-[1-(Oxan-4-yl)pyrrolidin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2399637.png)

![Methyl 2-[(1,2,3-benzothiadiazol-6-ylcarbonyl)amino]benzoate](/img/structure/B2399638.png)

![7-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2399643.png)